

# An In-depth Technical Guide to the Physical Properties of Dodecyl Methyl Sulfide

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## Compound of Interest

Compound Name: Dodecyl methyl sulfide

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## Introduction

**Dodecyl methyl sulfide**, also known as 1-(methylthio)dodecane, is a chemical compound with the formula  $C_{13}H_{28}S$ . It belongs to the thioether functional group.[1] Understanding its physical properties is crucial for its application in various research and development fields, including its use as a solvent, surfactant, or intermediate in chemical synthesis.[2] This guide provides a comprehensive overview of the key physical characteristics of **dodecyl methyl sulfide**, detailed experimental protocols for their determination, and a logical workflow for property analysis.

## Core Physical Properties

The fundamental physical properties of **dodecyl methyl sulfide** are summarized in the table below. These values are essential for predicting its behavior in different environments and for designing experimental or industrial processes.

Physical Property	Value	Conditions
Molecular Weight	216.43 g/mol	-
Boiling Point	110 °C	@ 0.2 mmHg[1][3]
163-165 °C	@ 19 mmHg[4]	
290-291 °C (estimated)	@ 760 mmHg[5]	
294 °C (5% distillation)	-[6]	
Melting Point	-2 °C	(literature)[7][8]
Density	0.816 g/mL	@ 25 °C (literature)[1][3]
Refractive Index	1.4610	@ 20 °C (n <sub>20</sub> /D)[1]
1.4608	-[4]	
Solubility	Water: 0.1437 mg/L (estimated)	@ 25 °C[5]
Alcohol: Soluble	-[5]	
Organic Solvents: Soluble in Acetone, THF, Isopropanol, Pentane, Heptane	-[6]	

## Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for the reliable application of chemical substances. The following sections detail the standard methodologies for measuring the key physical properties of **dodecyl methyl sulfide**.

### Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology (ASTM D1078):

This standard test method covers the distillation range of volatile organic liquids.<sup>[9]</sup>

- Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer or temperature sensor are required.
- Procedure:
  - A measured volume of the sample is placed in the distillation flask along with boiling chips.
  - The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.
  - The sample is heated, and the temperature is recorded at the moment the first drop of condensate falls from the condenser (initial boiling point).
  - Heating is continued at a regulated rate, and the temperature is recorded as the liquid distills.
  - The final boiling point is the maximum temperature observed during the distillation.
- Barometric Pressure Correction: Since boiling point is pressure-dependent, the observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

## Melting Point Determination

The melting point is the temperature at which a solid substance transitions to a liquid state.

Methodology (OECD Guideline 102):

This guideline describes several methods for determining the melting point, including the capillary method.<sup>[2][10][11][12]</sup>

- Apparatus: A melting point apparatus with a heated block or bath, a calibrated thermometer, and capillary tubes are used.
- Procedure:

- A small, finely powdered sample of the solidified **dodecyl methyl sulfide** is packed into a capillary tube.
- The capillary tube is placed in the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.
- For a pure substance, the melting range is typically narrow.

## Density Determination

Density is the mass of a substance per unit volume.

Methodology (ASTM D7777):

This method utilizes a portable digital density meter.<sup>[13]</sup>

- Apparatus: A calibrated portable digital density meter with an oscillating U-tube.
- Procedure:
  - The instrument is calibrated using a certified reference standard.
  - A small volume of the liquid sample is introduced into the oscillating U-tube.
  - The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
  - This frequency change is used to calculate and display the density of the sample.
  - The measurement is typically performed at a controlled temperature, such as 25 °C.

## Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology (ASTM D1218):

This standard test method is for the measurement of the refractive index of hydrocarbon liquids.[\[14\]](#)[\[15\]](#)

- Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a light source of a specific wavelength (typically the sodium D-line, 589 nm) and a means of temperature control.
- Procedure:
  - A few drops of the sample are placed on the prism of the refractometer.
  - The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).
  - The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
  - The refractive index is read directly from the instrument's scale.

## Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (OECD Guideline 105):

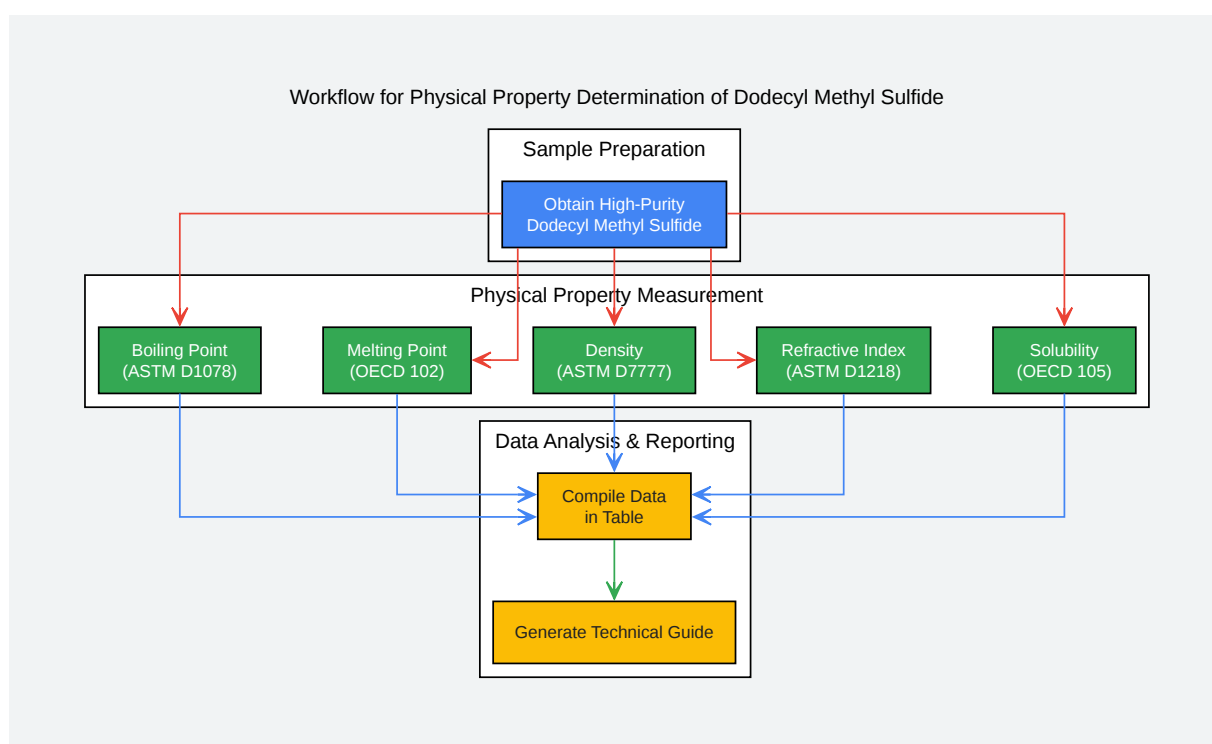
This guideline provides methods for determining the solubility of substances in water.[\[16\]](#)[\[17\]](#)  
[\[18\]](#) A similar principle can be applied for organic solvents.

- Apparatus: A temperature-controlled shaker or agitator, analytical balance, and a suitable analytical method for quantifying the concentration of the solute (e.g., gas chromatography).
- Procedure (Flask Method):
  - An excess amount of **dodecyl methyl sulfide** is added to a known volume of the solvent (e.g., water or an organic solvent) in a flask.

- The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation).
- The solution is then separated from the undissolved solute by centrifugation or filtration.
- The concentration of **dodecyl methyl sulfide** in the clear saturated solution is determined using a calibrated analytical method. This concentration represents the solubility of the substance in that solvent at that temperature.

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical substance like **dodecyl methyl sulfide**.



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Caption: Logical workflow for determining the physical properties of a chemical.

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